molecular formula C17H21N5O3S B4156560 Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate

Cat. No.: B4156560
M. Wt: 375.4 g/mol
InChI Key: FSAUGUSECFJABW-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]butanoyl}amino)benzoate is a complex organic compound that features a pyrimidine ring, a benzoate ester, and a thioamide linkage. This compound is of significant interest due to its potential pharmacological applications, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diaminopyrimidine.

    Thioamide Formation: The thioamide linkage is introduced by reacting the pyrimidine derivative with a suitable thiol reagent under controlled conditions.

    Esterification: The benzoate ester is formed by esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]butanoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyrimidine ring can be reduced to amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]butanoyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can interfere with metabolic pathways, leading to the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminopyrimidine: A precursor in the synthesis of the compound.

    Ethyl benzoate: Shares the benzoate ester functional group.

    Thioamides: Compounds with similar thioamide linkages.

Uniqueness

Ethyl 4-({2-[(4,6-diamino-2-pyrimidinyl)thio]butanoyl}amino)benzoate is unique due to its combination of a pyrimidine ring, a thioamide linkage, and a benzoate ester, which confer specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

ethyl 4-[2-(4,6-diaminopyrimidin-2-yl)sulfanylbutanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3S/c1-3-12(26-17-21-13(18)9-14(19)22-17)15(23)20-11-7-5-10(6-8-11)16(24)25-4-2/h5-9,12H,3-4H2,1-2H3,(H,20,23)(H4,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAUGUSECFJABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC(=CC(=N2)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
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Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
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Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
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Ethyl 4-({2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate
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